N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an iodine atom, a methyl group, and a benzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:
Amidation: The formation of the carboxamide group through a reaction between an amine and a carboxylic acid derivative.
Cyclization: The formation of the benzodioxine ring through an intramolecular cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of amines or alcohols.
Substitution: The replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-iodo-2-methylphenyl)acetamide
- N-(4-iodo-2-methylphenyl)-3,4,5-trimethoxybenzamide
- N-(4-iodo-2-methylphenyl)-2-(2-methyl-4-morpholinyl)acetamide
Uniqueness
N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its benzodioxine ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
Molecular Formula |
C16H14INO3 |
---|---|
Molecular Weight |
395.19 g/mol |
IUPAC Name |
N-(4-iodo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C16H14INO3/c1-10-8-11(17)6-7-12(10)18-16(19)15-9-20-13-4-2-3-5-14(13)21-15/h2-8,15H,9H2,1H3,(H,18,19) |
InChI Key |
YMVSQXAXRSCRCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
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